molecular formula C9H12N2O2 B2387520 6-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylic acid CAS No. 1545171-96-7

6-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylic acid

Cat. No.: B2387520
CAS No.: 1545171-96-7
M. Wt: 180.207
InChI Key: BZSDIGHEWZBLPF-UHFFFAOYSA-N
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Description

6-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylic acid is a heterocyclic compound that belongs to the imidazopyridine class. This compound is characterized by a fused bicyclic structure consisting of an imidazole ring and a pyridine ring. It has garnered significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylic acid typically involves multistep reactions starting from readily available precursors. One common method involves the condensation of 2-aminopyridine with an appropriate aldehyde, followed by cyclization and subsequent functional group modifications . Various strategies such as oxidative coupling, tandem reactions, and aminooxygenation have been employed to synthesize this scaffold .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

6-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. It may inhibit enzymes or interfere with cellular pathways critical for the survival of pathogens. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylic acid stands out due to its specific structural features and the range of biological activities it exhibits. Its unique combination of an imidazole and pyridine ring makes it a versatile scaffold in medicinal chemistry .

Properties

IUPAC Name

6-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-6-2-3-8-10-4-7(9(12)13)11(8)5-6/h4,6H,2-3,5H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZSDIGHEWZBLPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=NC=C(N2C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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